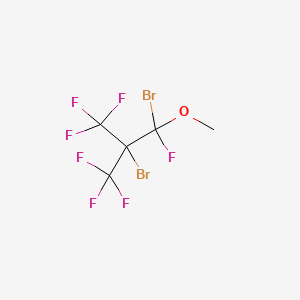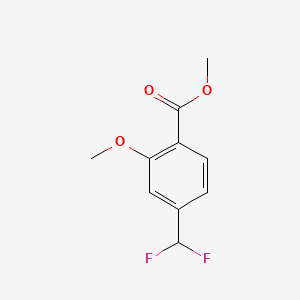![molecular formula C15H9F7O2 B13428540 2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)
2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol typically involves the reaction of 4-(trifluoromethyl)phenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug development due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mécanisme D'action
The mechanism of action of 2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated compound with similar stability and chemical properties.
Flubendiamide: A fluorinated insecticide with a different application spectrum.
Uniqueness
2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol is unique due to its specific combination of fluorine atoms and phenolic structure, which imparts distinct chemical and biological properties. Its resistance to degradation and ability to undergo various chemical reactions make it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C15H9F7O2 |
|---|---|
Poids moléculaire |
354.22 g/mol |
Nom IUPAC |
2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol |
InChI |
InChI=1S/C15H9F7O2/c16-13(17,9-5-7-10(8-6-9)14(18,19)20)15(21,22)24-12-4-2-1-3-11(12)23/h1-8,23H |
Clé InChI |
BVGZEHFINPHZRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


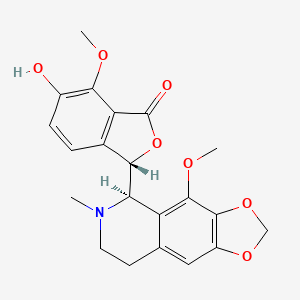
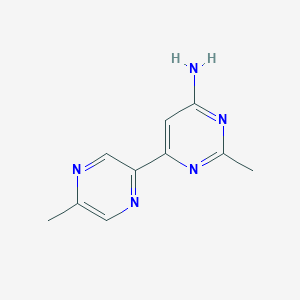
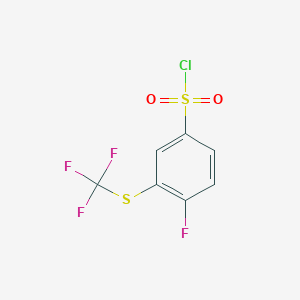
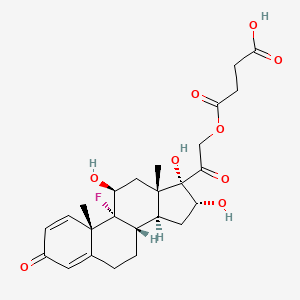
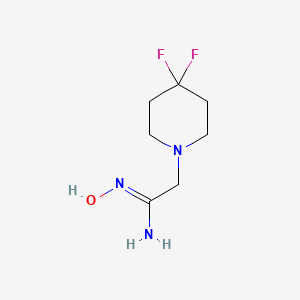
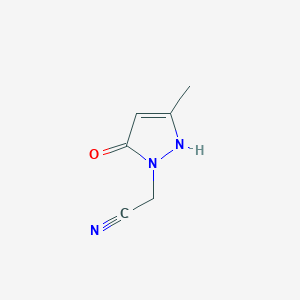
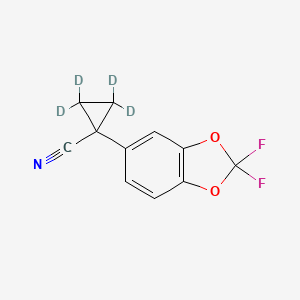

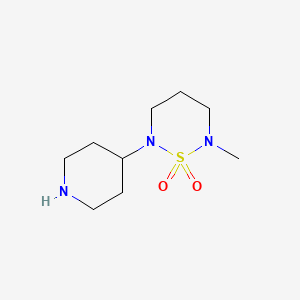
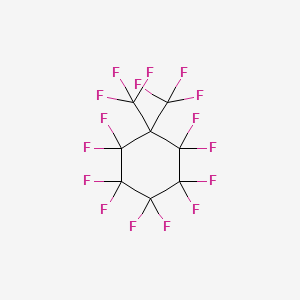
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)
